molecular formula C8H15Cl2N3 B2886264 trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1899946-40-7

trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2886264
CAS No.: 1899946-40-7
M. Wt: 224.13
InChI Key: VWQQEIQSJGTEEU-AUCRBCQYSA-N
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Description

trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Mechanism of Action

Target of Action

The primary targets of trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined. Given the structural similarity to pyrazole derivatives, it might interact with similar biochemical pathways. For instance, some indole nucleus derivatives have shown antiviral activity against Herpes Simplex virus-1 (HSV-1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyrazole Ring: The 1-methyl-1H-pyrazol-5-yl group is synthesized separately and then attached to the cyclopropyl intermediate via nucleophilic substitution or coupling reactions.

    Formation of the Methanamine Group: The methanamine moiety is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Final Conversion to Dihydrochloride: The free base form of the compound is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyrazole ring to its corresponding dihydropyrazole derivative.

    Substitution: The methanamine group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the active sites of various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable for various applications requiring specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where such features are advantageous, such as in the design of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-8(2-3-10-11)7-4-6(7)5-9;;/h2-3,6-7H,4-5,9H2,1H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQQEIQSJGTEEU-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2C[C@H]2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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